molecular formula C6H10N4OS B13314544 (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide

Cat. No.: B13314544
M. Wt: 186.24 g/mol
InChI Key: TVFCPFJSENWNIH-BYPYZUCNSA-N
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Description

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide: is an organic compound that features a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino moiety.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of various diseases.

Industry: In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)butanamide
  • (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentanamide
  • (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)hexanamide

Uniqueness: (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is unique due to its specific structural features, such as the length of the carbon chain and the position of the amino group. These features influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different chain lengths or functional groups.

Properties

Molecular Formula

C6H10N4OS

Molecular Weight

186.24 g/mol

IUPAC Name

(3S)-3-amino-3-(4-methylthiadiazol-5-yl)propanamide

InChI

InChI=1S/C6H10N4OS/c1-3-6(12-10-9-3)4(7)2-5(8)11/h4H,2,7H2,1H3,(H2,8,11)/t4-/m0/s1

InChI Key

TVFCPFJSENWNIH-BYPYZUCNSA-N

Isomeric SMILES

CC1=C(SN=N1)[C@H](CC(=O)N)N

Canonical SMILES

CC1=C(SN=N1)C(CC(=O)N)N

Origin of Product

United States

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